molecular formula C14H22ClN3O B1441642 2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236254-88-8

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride

Cat. No. B1441642
CAS RN: 1236254-88-8
M. Wt: 283.8 g/mol
InChI Key: XBJCEXLUPUKKEX-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride, also known as MPPP, is a chemical compound used in research laboratories for various scientific applications. It is a synthetic compound that is structurally similar to the neurotransmitter dopamine and is used as an agonist of the dopamine D2 receptor. MPPP is also known to be a precursor for the synthesis of the designer drug mephedrone.

Scientific Research Applications

Carbon Dioxide Capture

Research has shown the potential use of piperazine and related compounds in carbon dioxide (CO2) capture technologies. A study by Hartono et al. (2013) reports on the vapor-liquid equilibrium (VLE) data for binary aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) and piperazine (Pz) and their ternary solutions, indicating their effectiveness in CO2 capture processes. Another study by Samanta and Bandyopadhyay (2009) highlights the absorption of CO2 into aqueous solutions of piperazine activated 2-amino-2-methyl-1-propanol (AMP), showing the efficiency of these solutions in capturing CO2 (Hartono et al., 2013) (Samanta & Bandyopadhyay, 2009).

Synthesis and Pharmacological Evaluation

Compounds with piperazine moiety have been synthesized and evaluated for their pharmacological activities. Kumar et al. (2017) synthesized a series of piperazine derivatives and investigated their antidepressant and antianxiety activities, indicating the potential therapeutic applications of these compounds (Kumar et al., 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of piperazine substituted quinolones by Fathalla and Pazdera (2017) explore the chemical versatility of piperazine derivatives, showing their potential use in the development of novel chemical entities (Fathalla & Pazdera, 2017).

Stability and Degradation Studies

Studies on the stability and degradation of aqueous amine solutions, including compounds related to piperazine, provide insight into their potential industrial applications and environmental impact. Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture, highlighting its stability and resistance to thermal degradation, which is crucial for industrial applications (Freeman et al., 2010).

properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12;/h2-6,13H,7-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCEXLUPUKKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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